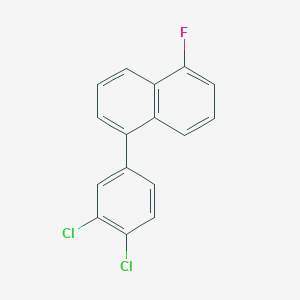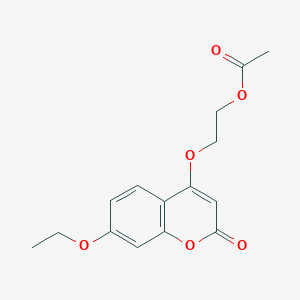![molecular formula C11H10BrN3O2 B11833613 [(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-32-8](/img/structure/B11833613.png)
[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves the bromination of 8-hydroxyquinoline followed by subsequent reactions to introduce the hydroxyacetimidamide group. The bromination process can be carried out using bromine in acetic acid or chloroform . The reaction conditions need to be carefully controlled to achieve the desired mono-brominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
Applications De Recherche Scientifique
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with biological targets. The compound can act as a chelating agent, binding to metal ions and disrupting essential biological processes . This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
5-Bromo-8-hydroxyquinoline: A closely related derivative with bromine substitution at the 5-position.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
2-((5-Bromoquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to the presence of both the bromine atom and the hydroxyacetimidamide group. This combination imparts specific chemical and biological properties that are not observed in other quinoline derivatives.
Propriétés
Numéro CAS |
88757-32-8 |
|---|---|
Formule moléculaire |
C11H10BrN3O2 |
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
2-(5-bromoquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H10BrN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15) |
Clé InChI |
VBQKUMYOXAEPIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)
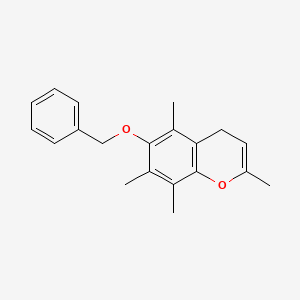
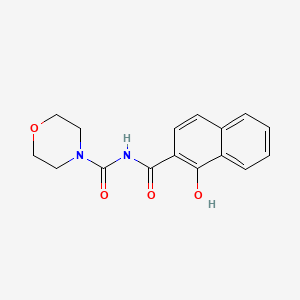
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B11833541.png)
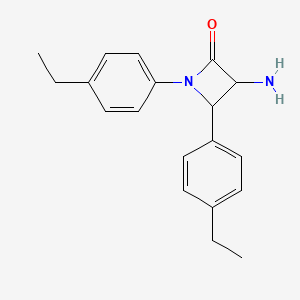
![2-(2-(benzyloxy)phenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B11833553.png)

